molecular formula C10H22O2 B167883 2-(Octyloxy)ethanol CAS No. 10020-43-6

2-(Octyloxy)ethanol

Cat. No. B167883
CAS RN: 10020-43-6
M. Wt: 174.28 g/mol
InChI Key: ZQCIMPBZCZUDJM-UHFFFAOYSA-N
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Description

2-(Octyloxy)ethanol, also known as Ethylene glycol mono-n-octyl ether, 1-(2-Hydroxyethoxy)octane, Ethylene glycol monooctyl ether, or n-Octyl-monooxyethylene , is a chemical compound with the molecular formula C10H22O2 . Its molecular weight is 174.2805 .


Molecular Structure Analysis

The molecular structure of 2-(Octyloxy)ethanol can be represented by the InChI string: InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Application in Hydrogen Production

2-(Octyloxy)ethanol and similar compounds have been explored in research for the production of hydrogen. In a study by Hormilleja et al. (2014), ethanol was used in the steam iron process for hydrogen production, highlighting the potential of such compounds in renewable energy applications (Hormilleja et al., 2014).

Development of Electro-Optical Active Polyurethanes

Research by Jecs et al. (2009) involved the synthesis of derivatives related to 2-(Octyloxy)ethanol for creating electro-optical active polyurethanes. This suggests its role in advanced materials science, particularly in the development of new polymers with specific optical properties (Jecs et al., 2009).

Selective Hydrogenation in Chemical Production

Yadav and Lawate (2011) discussed the use of related compounds in the selective hydrogenation of styrene oxide to produce chemicals like 2-phenyl ethanol. This research indicates the relevance of 2-(Octyloxy)ethanol in chemical synthesis processes (Yadav & Lawate, 2011).

Catalytic Oxidation in Organic Chemistry

Research by Iwahama et al. (2000) on the catalytic oxidation of alcohols, including those related to 2-(Octyloxy)ethanol, sheds light on its potential use in organic synthesis and chemical transformation processes (Iwahama et al., 2000).

Renewable Energy and Fuel Additives

The study by Harvey et al. (2016) on renewable gasoline and solvents from 2,3-Butanediol, a compound related to 2-(Octyloxy)ethanol, highlights its potential application in the development of sustainable fuel additives and solvents (Harvey et al., 2016).

Autoignition Research in Engine Fuels

The work by Mittal et al. (2014) on the autoignition of ethanol in engines points to the relevance of 2-(Octyloxy)ethanol and similar compounds in fuel research, particularly in understanding the combustion characteristics of biofuels (Mittal et al., 2014).

Liquid–Liquid Equilibria in Chemical Engineering

Studies like the one by Dubey and Kaur (2014) on the behavior of 2-butoxy ethanol in mixtures provide insights into the miscibility and thermodynamic properties of compounds similar to 2-(Octyloxy)ethanol. This research is significant in the field of chemical engineering and materials science (Dubey & Kaur, 2014).

Safety And Hazards

Ethanol, including 2-(Octyloxy)ethanol, is flammable and carries a substantial risk of causing fires and explosions . It’s harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . It’s recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .

properties

IUPAC Name

2-octoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIMPBZCZUDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-75-1
Record name Polyethylene glycol octyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4075328
Record name 2-(Octyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octyloxy)ethanol

CAS RN

10020-43-6, 27252-75-1, 68954-94-9
Record name Ethylene glycol monooctyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10020-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C8-20, ethoxylated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Octyloxy)ethanol
Source EPA DSSTox
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Record name Octan-1-ol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.564
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(octyloxy)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethoxylated fatty alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PM Veiga, ACL Gomes, CO Veloso, CA Henriques - Molecular Catalysis, 2018 - Elsevier
… the formation of 2-octyloxy ethanol. Unlike the other zeolites, 2-octyloxy ethanol is the main … of 1,1-oxybis octane and 2-octyloxy ethanol depending on the catalyst. Ethylene glycol …
Number of citations: 15 www.sciencedirect.com
V Ioffe, T Kalendarev, I Rubinstein, E Mizerikhin… - … of Chromatography A, 2003 - Elsevier
Lipophillic derivatives of strong calcium chelator BAPTA—DP-b99 and DP-109—are potential drug substances for cerebrovascular and neurodegenerative diseases. The previously …
Number of citations: 3 www.sciencedirect.com
G Natrella, G Gambacorta, M Faccia - Czech Journal of Food Sciences, 2020 - old-aj.cz
The evolution of volatile organic compounds during the production process of Mozzarella di Gioia del Colle (traditional type) was investigated in comparison with citric mozzarella (…
Number of citations: 10 www.old-aj.cz
B Uçar - 2021 - search.proquest.com
… that 2-octyloxy ethanol production had an important role for mono ether production which occurs by auto-etherification. The 2octyloxy ethanol … conditions for 2-octyloxy ethanol, which …
Number of citations: 0 search.proquest.com
B Uçar - 2021 - gcris.iyte.edu.tr
… that 2-octyloxy ethanol production had an important role for mono ether production which occurs by auto-etherification. The 2octyloxy ethanol … conditions for 2-octyloxy ethanol, which …
Number of citations: 2 gcris.iyte.edu.tr
G Natrella, M Faccia, JM Lorenzo, P De Palo… - Journal of dairy …, 2020 - Elsevier
In the present study, the sensory characteristics and the volatile organic compound (VOC) profiles of high-moisture mozzarella made by different acidification techniques were compared…
Number of citations: 21 www.sciencedirect.com
Y Jie, T Shi, Z Zhang, Q Yan - Metabolites, 2021 - mdpi.com
Non-aromatic rice is often sold at the price of aromatic rice to increase profits, seriously impairing consumer experience and brand credibility. The assessment of rice varieties origins in …
Number of citations: 8 www.mdpi.com
A Behr, B Turkowski, R Roll, R Schöbel… - Regulated Systems for …, 2008 - Springer
… The linear monotelomer 2-(2,7-octadienyloxy)ethanol (1) can be hydrogenated to its saturated derivative 2-octyloxy-ethanol, which can be used as plasticizer alcohols for polymers like …
Number of citations: 26 link.springer.com
T Dan, D Wang, RL Jin, HP Zhang, TT Zhou… - Journal of dairy …, 2017 - Elsevier
Lactic acid bacteria (LAB) are industrially important bacteria that are widely used in the fermented food industry, especially in the manufacture of yogurt. Characteristic flavors are …
Number of citations: 95 www.sciencedirect.com
C Loffredo, PAR Pires, M Imran, OA El Seoud - Dyes and Pigments, 2013 - Elsevier
Solvent polarizability has been previously determined by using the solvatochromic probe 3,20-di-tert-butyl-2,2,21,21-tetramethyl-3,5,7,9,11,13,15,17,19-docosanonaene whose …
Number of citations: 22 www.sciencedirect.com

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